

Spectroscopic Profile of (19Z)-Normacusine B: A Technical Guide

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Compound of Interest

Compound Name: (19Z)-Normacusine B

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Abstract

(19Z)-Normacusine B, also known as vellosiminol, is a sarpagine-type indole alkaloid. This technical guide aims to provide a comprehensive overview of the spectroscopic data for **(19Z)-Normacusine B**, a compound of interest in natural product chemistry and drug discovery. Due to the limited availability of publicly accessible, detailed spectroscopic data for this specific isomer, this document presents a summary of known information and outlines the general methodologies used for the characterization of such alkaloids. The guide is intended to serve as a foundational resource for researchers working with sarpagine-type alkaloids.

Introduction

Normacusine B is an indole alkaloid that has been isolated from plant species of the *Strychnos* genus. The "(19Z)" designation refers to the stereochemistry at the ethylidene side chain, a crucial feature influencing its biological activity and spectroscopic properties. Sarpagine-type alkaloids are a significant class of natural products known for their complex molecular architectures and diverse pharmacological activities. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of these compounds, as well as for quality control in synthetic and medicinal chemistry applications.

While the total synthesis of Normacusine B has been reported, detailed experimental spectroscopic data for the (19Z)-isomer is not readily available in tabulated form in the scientific

literature. This guide, therefore, collates the available information and provides a framework for the spectroscopic analysis of this compound.

Spectroscopic Data Presentation

A comprehensive spectroscopic analysis is essential for the structural elucidation and verification of **(19Z)-Normacusine B**. The following tables are structured to present the key Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Note: Specific, experimentally derived quantitative data for **(19Z)-Normacusine B** is not available in the searched literature. The tables below are provided as a template for data organization.

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the complex structure of alkaloids. ^1H and ^{13}C NMR data, along with 2D correlation experiments (such as COSY, HSQC, and HMBC), are used to assign the chemical shifts and establish the connectivity of the molecule.

Table 1: ^1H NMR Data of **(19Z)-Normacusine B**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in searched literature			

Table 2: ^{13}C NMR Data of **(19Z)-Normacusine B**

Position	Chemical Shift (δ , ppm)
Data not available in searched literature	

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is critical for determining the

exact molecular formula.

Table 3: Mass Spectrometry Data of **(19Z)-Normacusine B**

Parameter	Value
Molecular Formula	C ₁₉ H ₂₂ N ₂ O
Molecular Weight	294.39 g/mol
Exact Mass (HRMS)	Data not available in searched literature
Key Fragmentation Ions (m/z)	Data not available in searched literature

Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data of **(19Z)-Normacusine B**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available in searched literature	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a natural product like **(19Z)-Normacusine B**.

Isolation and Purification

(19Z)-Normacusine B would typically be isolated from a plant source, such as *Strychnos atlantica*, through a series of extraction and chromatographic steps. A general workflow is depicted in the diagram below.

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